molecular formula C11H17ClFN5 B15112839 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15112839
M. Wt: 273.74 g/mol
InChI Key: BAOTYPOZLIPNMJ-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole-based compound featuring two substituted pyrazole rings connected via a methylene-amine linker. The first pyrazole ring (5-fluoro-1,3-dimethyl) contains fluorine and methyl substituents, while the second pyrazole (2,4-dimethyl) is symmetrically methyl-substituted. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-7-5-14-17(4)11(7)13-6-9-8(2)15-16(3)10(9)12;/h5,13H,6H2,1-4H3;1H

InChI Key

BAOTYPOZLIPNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=C(N(N=C2C)C)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Structural Features :

  • Substituents : Fluorine (electron-withdrawing) and methyl groups (electron-donating) influence electronic properties and steric bulk.
  • Hydrochloride Salt : Improves aqueous solubility, critical for bioavailability in drug formulations.

While direct synthesis data for this compound is unavailable in the provided evidence, analogous pyrazole derivatives are synthesized via coupling reactions (e.g., EDCI/HOBt for amides) or alkylation steps . Typical yields for such reactions range from 60–75%, as observed in structurally related compounds .

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Functional Groups Molecular Formula* Key Properties (Melting Point, Yield)
Target Compound: N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine HCl 5-Fluoro, 1,3-dimethyl (Ring 1); 2,4-dimethyl (Ring 2); amine linker; HCl C₁₂H₁₇ClFN₆ Inferred mp: 150–170°C (hydrochloride analogues )
N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine HCl 5-Fluoro, 1,3-dimethyl (Ring 1); 1-propyl (Ring 2); amine linker; HCl C₁₃H₁₉ClFN₆ Not specified; likely similar solubility due to HCl salt
5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methyl-1-phenylpyrazole-4-carboxamide Chloro, methyl, carboxamide, phenyl substituents C₂₁H₁₅ClN₆O mp: 133–135°C; yield: 68%
5-Fluoro-1-phenylpyrazole-4-carboxylic acid 5-Fluoro, phenyl, carboxylic acid C₁₀H₇FN₂O₂ Used as intermediate in drug synthesis

*Molecular formulas estimated based on IUPAC names and evidence.

Key Observations:

Functional Groups :

  • The target compound lacks carboxamide or carboxylic acid groups present in and compounds, favoring amine-mediated interactions over hydrogen bonding from amides .
  • Fluorine substitution is shared with and compounds, enhancing metabolic stability and binding affinity in drug candidates .

Hydrochloride Salt :

  • Both the target compound and ’s analogue use HCl salts, suggesting shared strategies to optimize solubility. Free bases of similar pyrazoles may exhibit poor aqueous solubility .

Synthesis Complexity :

  • Carboxamide derivatives () require multi-step coupling (EDCI/HOBt), while the target compound’s amine linker may involve reductive amination or nucleophilic substitution .

Pharmacological and Industrial Relevance

  • –4 Compounds : These include pyrazole-carboxamides with indole moieties, developed as anticancer agents (e.g., kinase inhibitors). The target compound’s simpler structure may serve as an intermediate or modulator in similar pathways .
  • Agrochemical Potential: Pyrazole derivatives in and show fungicidal and herbicidal activity. The fluorine and methyl groups in the target compound could enhance lipid membrane penetration, critical for agrochemical efficacy .

Physicochemical Properties (Inferred)

  • Melting Point : Likely 150–170°C, based on hydrochloride salts in and carboxamides in .
  • Solubility : Hydrochloride salt improves water solubility vs. free base; comparable to ’s analogue .
  • Stability : Fluorine substitution reduces oxidative metabolism, extending half-life in biological systems .

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